4-[4-(2-methylbutyl)phenyl]benzoic Acid
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Overview
Description
Scientific Research Applications
Pharmacology and Medicine :
- A derivative, 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, was identified as a functional PGE2 antagonist selective for the EP1 receptor subtype, with potential implications in medicine (Naganawa et al., 2006).
- Lu AA21004, a novel antidepressant, was metabolized in vitro to a benzoic acid derivative among other products, indicating the significance of such compounds in drug metabolism (Hvenegaard et al., 2012).
Chemistry and Synthesis :
- Synthesis of n alkoxybiphenyl 4′ carbonyloxy benzoic acid, an intermediate for liquid crystal materials, was described, showcasing its importance in materials chemistry (Qing, 2000).
- The synthesis of 4-(4-Vinylphenyl) Benzoic Acid-(4-Vinyl) Phenyl Ester, a bifunctional poly-monomer material, was reported, indicating its relevance in polymer science (Wei Ting et al., 2012).
Biological Studies :
- Phenyl ether derivatives from the marine-derived fungus Aspergillus carneus were studied for their strong antioxidant activity, demonstrating the biological significance of such compounds (Xu et al., 2017).
Material Science :
- The synthesis and properties of (S)‐(2‐methylbutyl)benzene derivative and (S)‐2‐phenylpropionic acid derivatives were researched for application in cholesteric liquid crystal devices, highlighting the role of such compounds in advanced materials technology (Yokokoji et al., 2008).
Mechanism of Action
As a nonsteroidal anti-inflammatory drug (NSAID), “4-[4-(2-methylbutyl)phenyl]benzoic Acid” likely works by reducing the production of prostaglandins, chemicals that cells produce in response to injury, causing inflammation, pain, and fever.
Safety and Hazards
Properties
IUPAC Name |
4-[4-(2-methylbutyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-3-13(2)12-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18(19)20/h4-11,13H,3,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLVGHDFLATNLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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